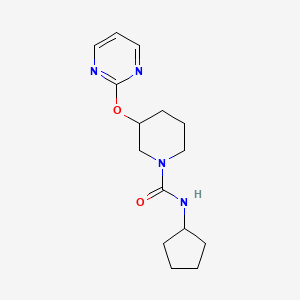

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

CAS No.: 2034272-90-5

Cat. No.: VC6402721

Molecular Formula: C15H22N4O2

Molecular Weight: 290.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034272-90-5 |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.367 |

| IUPAC Name | N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20) |

| Standard InChI Key | SYCZSBXPKWPRHE-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-Cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide features a piperidine ring substituted at the 1-position with a cyclopentyl carboxamide group and at the 3-position with a pyrimidin-2-yloxy moiety. The IUPAC name, N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide, reflects this arrangement. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.367 g/mol |

| SMILES | C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3 |

| InChI Key | SYCZSBXPKWPRHE-UHFFFAOYSA-N |

| PubChem CID | 121018009 |

The pyrimidine ring (CHNO) contributes π-π stacking potential, while the cyclopentyl group enhances lipophilicity, likely influencing membrane permeability .

Spectroscopic and Physicochemical Properties

Although experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are unavailable, computational models predict moderate hydrophobicity (LogP ≈ 2.1) due to the cyclopentyl group. The pyrimidin-2-yloxy moiety may engage in hydrogen bonding via its nitrogen atoms, potentially enhancing target binding affinity .

Synthetic Methodologies and Precursor Pathways

Hypothesized Synthesis Routes

While no published synthesis for N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide exists, analogous piperidine derivatives suggest a multi-step approach:

-

Piperidine Functionalization:

-

Carboxamide Formation:

-

Reaction of the secondary amine at the 1-position with cyclopentyl isocyanate in dichloromethane, catalyzed by triethylamine.

-

-

Deprotection and Purification:

Challenges in Optimization

Steric hindrance from the cyclopentyl group may reduce carboxamide coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis . Yield improvements could involve transitioning from batch to flow chemistry for intermediate steps.

Comparative Analysis with Structural Analogs

Pyrrolo[2,3-d]Pyrimidine Derivatives

The patent US6696567B2 highlights ethyl 2-[2-[[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carbonyl]amino]-1,3-thiazol-4-yl]acetate as a potent antiviral agent (EC = 1.65 µM) . While N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide lacks the pyrrolo-fused ring, its pyrimidine and piperidine components share mechanistic parallels, particularly in nucleic acid interaction .

Piperidine-Based Therapeutics

Piperidine scaffolds are prevalent in FDA-approved drugs (e.g., donepezil, risperidone). The cyclopentyl carboxamide group in this compound mirrors structural features of JAK2 inhibitors, hinting at potential immunomodulatory applications .

Future Directions and Research Gaps

In Vitro Screening Priorities

-

Antiviral Assays: Testing against HIV-1 integrase and SARS-CoV-2 main protease (M) using fluorescence resonance energy transfer (FRET) assays .

-

Cytotoxicity Profiling: Assessing selectivity indices in Vero or HEK293T cells to establish therapeutic windows .

Structural Modifications for Enhanced Efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume